molecular formula C15H17NO B2488767 N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)prop-2-enamide CAS No. 2305551-18-0

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)prop-2-enamide

Cat. No.: B2488767
CAS No.: 2305551-18-0
M. Wt: 227.307
InChI Key: DQTNKBIRLYFMDR-UHFFFAOYSA-N
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Description

“N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)prop-2-enamide” is a compound that has been described in the context of being a modulator for NLPR3 (pyrin domain-containing protein 3), which is implicated in the treatment of various diseases . These diseases include metabolic diseases (e.g., type 2 diabetes or obesity), liver diseases (e.g., NAFLD or cirrhosis), lung diseases (e.g., asthma or CORD), central nervous system diseases (e.g., Alzheimer’s disease or multiple sclerosis), inflammatory or autoimmune diseases (e.g., rheumatoid arthritis or psoriasis), and cardiovascular diseases (e.g., atherosclerosis or stroke) .

Mechanism of Action

The compound acts as a modulator for NLPR3 (pyrin domain-containing protein 3), which has been implicated in multiple inflammatory and autoimmune diseases . NLPR3 is a component of the inflammasome, a complex of proteins involved in the immune response.

Safety and Hazards

In preclinical safety studies, a leading compound from a series related to “N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)prop-2-enamide” showed renal toxicity due to compound precipitation in cynomolgus monkeys .

Properties

IUPAC Name

N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-14(17)16-15-12-7-3-5-10(12)9-11-6-4-8-13(11)15/h2,9H,1,3-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTNKBIRLYFMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C2CCCC2=CC3=C1CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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